REACTION_CXSMILES
|
[CH2:1]([Al:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[CH2:8]([OH:13])[C:9]([F:12])([F:11])[F:10].C1(C)C=CC=CC=1>>[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[Al+3:3].[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[Al:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:1][CH3:2].[CH2:8]([OH:13])[C:9]([F:12])([F:11])[F:10] |f:3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Al](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
CUSTOM
|
Details
|
When precipitation of product
|
Type
|
CUSTOM
|
Details
|
(1-2 hr)
|
Duration
|
1.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
before collecting the solid product
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C[O-])(F)F.[Al+3].FC(C[O-])(F)F.FC(C[O-])(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
[Al](CC)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.76 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.528 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 435 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Al:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[CH2:8]([OH:13])[C:9]([F:12])([F:11])[F:10].C1(C)C=CC=CC=1>>[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[Al+3:3].[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[Al:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:1][CH3:2].[CH2:8]([OH:13])[C:9]([F:12])([F:11])[F:10] |f:3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Al](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
CUSTOM
|
Details
|
When precipitation of product
|
Type
|
CUSTOM
|
Details
|
(1-2 hr)
|
Duration
|
1.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
before collecting the solid product
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C[O-])(F)F.[Al+3].FC(C[O-])(F)F.FC(C[O-])(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
[Al](CC)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.76 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.528 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 435 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Al:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[CH2:8]([OH:13])[C:9]([F:12])([F:11])[F:10].C1(C)C=CC=CC=1>>[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[Al+3:3].[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[Al:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:1][CH3:2].[CH2:8]([OH:13])[C:9]([F:12])([F:11])[F:10] |f:3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Al](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
CUSTOM
|
Details
|
When precipitation of product
|
Type
|
CUSTOM
|
Details
|
(1-2 hr)
|
Duration
|
1.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
before collecting the solid product
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C[O-])(F)F.[Al+3].FC(C[O-])(F)F.FC(C[O-])(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
[Al](CC)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.76 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.528 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 435 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |